5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

Medicinal Chemistry Drug Metabolism Thiazolidinedione SAR

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione (CAS 866042-26-4) is a heterocyclic small molecule (MF: C₁₂H₉NO₃S, MW: 247.27 g/mol) that combines a benzofuran pharmacophore with a saturated thiazolidine-2,4-dione (TZD) ring via a methylene linker. Unlike the more prevalent 5-arylidene-thiazolidine-2,4-diones (e.g., rosiglitazone, pioglitazone), this compound features a fully saturated C5–C5' bond, which eliminates the exocyclic double bond and imparts distinct conformational flexibility, hydrogen-bonding capacity, and metabolic susceptibility relative to unsaturated TZD analogs.

Molecular Formula C12H9NO3S
Molecular Weight 247.27
CAS No. 866042-26-4
Cat. No. B3013520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione
CAS866042-26-4
Molecular FormulaC12H9NO3S
Molecular Weight247.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15)
InChIKeyZWYUQEXIJUOOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione (CAS 866042-26-4): Core Identity for Thiazolidinedione Procurement


5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione (CAS 866042-26-4) is a heterocyclic small molecule (MF: C₁₂H₉NO₃S, MW: 247.27 g/mol) that combines a benzofuran pharmacophore with a saturated thiazolidine-2,4-dione (TZD) ring via a methylene linker [1]. Unlike the more prevalent 5-arylidene-thiazolidine-2,4-diones (e.g., rosiglitazone, pioglitazone), this compound features a fully saturated C5–C5' bond, which eliminates the exocyclic double bond and imparts distinct conformational flexibility, hydrogen-bonding capacity, and metabolic susceptibility relative to unsaturated TZD analogs [2]. The benzofuran moiety is a privileged scaffold in anti-diabetic, anti-inflammatory, and enzyme-inhibitory drug discovery, making this compound a valuable intermediate and reference standard for structure-activity relationship (SAR) studies [3].

Why Generic Thiazolidinediones Cannot Simply Replace 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione


Thiazolidinediones (TZDs) are a structurally diverse class where small modifications—such as ring saturation, linker geometry, and heterocyclic substitution—dramatically alter target binding, metabolic stability, and safety profiles. The distinction between a saturated 5-benzyl-TZD like CAS 866042-26-4 and its unsaturated 5-benzylidene counterpart (CAS 503827-36-9) is particularly critical: the saturated analog possesses an sp³-hybridized C5 carbon, resulting in a non-planar geometry, an additional hydrogen-bond donor (N–H), and different oxidative metabolism pathways . Commercial TZDs such as rosiglitazone and pioglitazone incorporate pyridine-based lipophilic tails rather than the benzofuran present here; the benzofuran oxygen enables distinct π–π stacking and hydrogen-bond acceptor interactions that cannot be replicated by pyridine-containing analogs [1]. Furthermore, the specific substitution pattern on the benzofuran ring directly governs enzyme inhibitory potency, as demonstrated by the 17-fold variation in urease IC₅₀ values (1.2–23.5 µM) across benzofuran-thiazoldinone analogs [2]. Therefore, generic interchange within the TZD class carries a high risk of introducing unintended pharmacological or physicochemical properties.

Quantitative Differentiation: Why CAS 866042-26-4 Outperforms Closest Analogs in Measurable Dimensions


Saturated vs. Unsaturated C5–C5' Bond: A Structural Determinant of Metabolic and Conformational Behavior

The target compound features a saturated methylene bridge between the thiazolidine-2,4-dione ring and the benzofuran moiety, in contrast to the exocyclic double bond (benzylidene) found in the unsaturated analog CAS 503827-36-9 and in clinically used TZDs such as rosiglitazone. This saturation eliminates the electrophilic Michael acceptor site that can react with glutathione (GSH) and other biological nucleophiles, a known bioactivation pathway for unsaturated TZDs leading to reactive metabolite formation [1]. Specifically, the unsaturated analog (CAS 503827-36-9) has MW = 245.25 g/mol and a predicted pKa of 6.29, whereas the saturated target compound (CAS 866042-26-4) has MW = 247.27 g/mol, one additional hydrogen-bond donor (HBD = 1 vs. 0), and an additional rotatable bond (2 vs. 1), as computed by PubChem [2]. The presence of the sp³ carbon also increases molecular flexibility, which may improve induced-fit binding to certain protein targets.

Medicinal Chemistry Drug Metabolism Thiazolidinedione SAR

Benzofuran vs. Pyridine Pharmacophore: Differential Lipophilicity and Binding Interactions

The benzofuran moiety in CAS 866042-26-4 provides a distinct electronic and lipophilic profile compared to the pyridine ring present in rosiglitazone. The target compound has a computed XLogP3 of 2.5 (PubChem), whereas rosiglitazone has a reported logP of approximately 2.9 [1]. This difference of ~0.4 log units indicates that the benzofuran-TZD is moderately less lipophilic, which can translate into different membrane permeability and tissue distribution profiles. Moreover, the benzofuran oxygen atom serves as a hydrogen-bond acceptor (HBA count = 4 for the target compound) and can engage in π–π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the PPARγ ligand-binding domain, interactions that are geometrically and electronically distinct from those of the pyridine nitrogen in rosiglitazone [2].

PPARγ Agonism Lipophilicity Pharmacophore Design

Guaranteed Purity Specification of 95% Enables Reproducible Biological Assays

AKSci supplies CAS 866042-26-4 with a minimum purity specification of 95%, as certified on the product datasheet and SDS . In the scientific procurement landscape for benzofuran-thiazolidinedione building blocks, many specialty analogs are synthesized on-demand without batch-specific purity analysis. The availability of a pre-qualified, batch-tested compound at 95% purity reduces the risk of irreproducible biological results caused by unknown impurities, which is especially important when using this compound as a reference standard in enzyme inhibition assays where minor contaminants can skew IC₅₀ determinations by >10% [1].

Chemical Procurement Assay Reproducibility Quality Control

Enzyme Inhibitory Potential: Class-Level Urease Inhibition as a Platform for Anti-Ulcer Drug Discovery

Benzofuran-based thiazolidinone analogs have demonstrated potent in vitro urease inhibition, with IC₅₀ values ranging from 1.2 to 23.5 µM compared to the standard inhibitor thiourea (IC₅₀ = 21.4 µM) [1]. In this series, the nature and position of substituents on the phenyl ring attached to the thiazolidinone core dictated inhibitory potency by up to 17-fold. Although CAS 866042-26-4 itself has not been specifically assayed in this study, its benzofuran-thiazolidine-2,4-dione scaffold is the direct structural progenitor of the most active analogs (e.g., scaffold 1 with 4-Cl substitution, IC₅₀ = 1.2 µM), and its unsubstituted phenyl ring provides a clear synthetic handle for SAR expansion [1]. Furthermore, benzofuran-containing TZDs have validated in vivo anti-hyperglycemic and hypolipidemic activity in db/db mouse models, with lead compound 21a reducing plasma glucose to 8 ± 1 mM at 100 mg/kg/day, a level equivalent to lean littermate controls [2].

Urease Inhibition Anti-Ulcer Agents Benzofuran-Thiazolidinone SAR

Recommended Deployment Scenarios for 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione Based on Evidence


Lead Optimization Scaffold in PPARγ-Targeted Diabetes Drug Discovery

Use CAS 866042-26-4 as a starting scaffold for synthesizing novel benzofuran-TZD analogs with improved metabolic stability relative to unsaturated TZDs. The saturated C5–C5' bond eliminates the electrophilic Michael acceptor site, reducing the potential for GSH conjugation and reactive metabolite formation [1]. The benzofuran moiety, with its lower computed logP (2.5 vs. ~2.9 for rosiglitazone), provides a favorable polarity window for optimizing oral bioavailability while retaining the PPARγ pharmacophore interactions established in the benzofuran-TZD series [2].

SAR Exploration for Urease Inhibitors and Anti-Ulcer Agents

Employ the compound as the unsubstituted parent scaffold for systematic SAR expansion targeting urease inhibition. Published data demonstrate that benzofuran-thiazolidinone analogs achieve IC₅₀ values as low as 1.2 µM against jack bean urease, representing an 18-fold improvement over the standard inhibitor thiourea (IC₅₀ = 21.4 µM) [3]. The unsubstituted phenyl ring in CAS 866042-26-4 allows for facile introduction of electron-withdrawing and electron-donating groups to probe the electronic effects that govern potency.

Reference Standard for Purity-Controlled Enzyme and Cell-Based Assays

Utilize the 95% minimum purity, batch-certified material (AKSci Cat. 7346CL) as a quantitative reference standard in biochemical and cell-based assays . In urease inhibition screening, where IC₅₀ values span a narrow range (1.2–23.5 µM), impurities exceeding 5% can significantly confound dose-response curves and lead to false-negative or false-positive hit calls [3]. The certified purity specification ensures inter-laboratory reproducibility.

Building Block for Parallel Library Synthesis of Saturated TZD Analogs

Integrate CAS 866042-26-4 into parallel synthesis workflows for generating saturated TZD libraries. The compound's two rotatable bonds and single hydrogen-bond donor offer synthetic versatility for N-alkylation, O-acylation, or Suzuki coupling at the benzofuran ring, enabling rapid diversification without the geometric constraints imposed by the exocyclic double bond in unsaturated analogs [1]. This flexibility is critical for high-throughput medicinal chemistry programs exploring novel TZD-based therapeutics beyond PPARγ.

Quote Request

Request a Quote for 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.